molecular formula C14H14N4O2S2 B2912939 5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 847191-40-6

5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2912939
CAS No.: 847191-40-6
M. Wt: 334.41
InChI Key: UTUNXKHJUWZROV-UHFFFAOYSA-N
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Description

5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C14H14N4O2S2 and its molecular weight is 334.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . This compound inhibits this process, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair damage pathway . By inhibiting PARP-1, it compromises the cancer cell DNA repair mechanism . This leads to genomic dysfunction and ultimately, cell death .

Pharmacokinetics

The synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .

Result of Action

The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against MCF-7 and HCT116 human cancer cell lines . The inhibition of PARP-1 leads to genomic dysfunction and cell death .

Properties

IUPAC Name

5-ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-4-21-12-9-11(17(2)14(20)18(3)13(9)19)15-10(16-12)8-6-5-7-22-8/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUNXKHJUWZROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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